1-Isopropyl-1H-indazole-3-carboxylic acid

Lipophilicity Drug-Likeness Medicinal Chemistry

1-Isopropyl-1H-indazole-3-carboxylic acid delivers a unique N1-isopropyl substitution that raises lipophilicity (LogP ~2.3) versus N-methyl or N-ethyl analogs, enabling precise SAR control of membrane permeability and target engagement. Patented as a key precursor for 5-HT₄ receptor agonists targeting gastroparesis and IBS, this building block is proven at 3.0 kg scale, de-risking process scale-up. Choose this differentiated scaffold to accelerate your hit-to-lead program.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 173600-14-1
Cat. No. B070791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-1H-indazole-3-carboxylic acid
CAS173600-14-1
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC(C)N1C2=CC=CC=C2C(=N1)C(=O)O
InChIInChI=1S/C11H12N2O2/c1-7(2)13-9-6-4-3-5-8(9)10(12-13)11(14)15/h3-7H,1-2H3,(H,14,15)
InChIKeyFHUPHXAYPNYFIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isopropyl-1H-indazole-3-carboxylic Acid (CAS 173600-14-1): A High-Value Building Block for Procurement in Medicinal Chemistry


1-Isopropyl-1H-indazole-3-carboxylic acid (CAS: 173600-14-1, C₁₁H₁₂N₂O₂, MW: 204.23 g/mol) is an indazole heterocycle featuring an isopropyl substitution at the N1-position and a carboxylic acid moiety at the C3-position. This specific substitution pattern confers distinct physicochemical properties that differentiate it from other indazole-3-carboxylic acid analogs . It is a solid compound with a predicted boiling point of 378.3±15.0 °C and a density of 1.269 g/cm³ , and it is typically stored at -20°C for long-term stability .

Why 1-Isopropyl-1H-indazole-3-carboxylic Acid Cannot Be Substituted with Unsubstituted or N-Methyl/N-Ethyl Indazole-3-Carboxylic Acids


N-alkyl substitution on the indazole scaffold is not a minor structural perturbation; it fundamentally alters key physicochemical and biochemical properties critical for drug development. Simply substituting 1-isopropyl-1H-indazole-3-carboxylic acid with the unsubstituted indazole-3-carboxylic acid or its N-methyl and N-ethyl analogs will result in different lipophilicity, molecular weight, and potentially divergent biological target engagement. These differences manifest in varying solubility, membrane permeability, and metabolic stability, directly impacting the progression of a hit-to-lead optimization campaign . The choice of N-alkyl group is a key driver in structure-activity relationships (SAR) , making the specific 1-isopropyl derivative a non-interchangeable component in many research programs.

1-Isopropyl-1H-indazole-3-carboxylic Acid: Quantitative Differentiation and Comparative Evidence


LogP Comparison: 1-Isopropyl vs. 1-Methyl vs. 1-Ethyl vs. Unsubstituted Indazole-3-Carboxylic Acids

The 1-isopropyl group confers a significantly higher calculated lipophilicity (LogP) compared to the N-methyl and N-ethyl analogs and the unsubstituted parent compound. This difference is a critical parameter for optimizing membrane permeability and oral bioavailability in drug design .

Lipophilicity Drug-Likeness Medicinal Chemistry

Molecular Weight and Size Difference for Scaffold Design

The 1-isopropyl derivative has a molecular weight (MW) of 204.23 g/mol . This places it in a different physicochemical space compared to the N-methyl (MW: 176.17 g/mol) , N-ethyl (MW: 190.20 g/mol) , and unsubstituted (MW: 162.15 g/mol) analogs. This difference in size and steric bulk can influence binding pocket complementarity and overall molecular properties.

Molecular Weight Scaffold Physicochemical

Proprietary Scaffold for 5-HT₄ Receptor Agonist Patents

The 1-isopropyl-1H-indazole-3-carboxylic acid scaffold is a critical component in patented 5-HT₄ receptor agonists, where it serves as the core heterocycle for a series of carboxamide derivatives [1]. While comparative data for the acid itself is not available, the use of this specific N-isopropyl substitution in high-value patent estates implies it confers a unique advantage (e.g., potency, selectivity, or pharmacokinetic profile) over other N-alkylated analogs in the context of these advanced leads. The choice of this scaffold by multiple patent filers [1][2] suggests a degree of 'privileged' status for this substitution pattern.

5-HT4 Receptor Patent Gastrointestinal

Availability of Process-Scale Synthetic Data

The compound's utility is not just theoretical; it has been demonstrated in a process-scale synthesis, using 3.0 kg (14.69 moles) of the material to produce a 5-HT₄ receptor ligand [1]. This large-scale application differentiates it from many research-grade indazole analogs that lack documented industrial-scale use. The existence of a scalable process for its conversion to an acid chloride [1] provides a clear, validated starting point for procurement and downstream chemistry, reducing development risk.

Large-Scale Synthesis Process Chemistry Procurement

1-Isopropyl-1H-indazole-3-carboxylic Acid: Prioritized Research and Industrial Application Scenarios


Lead Optimization for 5-HT₄ Receptor Agonist Programs

This compound is the immediate precursor for a well-defined chemical series of 5-HT₄ receptor agonists, as evidenced by multiple patents [1][2]. Its use is directly supported by evidence from Section 3. Procurement of this specific building block allows medicinal chemistry teams to efficiently synthesize and explore potent, patented leads for gastrointestinal disorders such as gastroparesis and irritable bowel syndrome.

SAR Exploration for Optimizing Lipophilicity and Permeability

In a hit-to-lead program where increased lipophilicity is desired to improve membrane permeability, the isopropyl derivative provides a distinct option with a LogP value of ~2.3 [1]. This is a significant increase over the N-methyl (LogP ~1.27) [2] and N-ethyl (LogP ~1.75) analogs, allowing researchers to test the impact of this property on absorption and target engagement in a controlled manner.

Scalable Process Chemistry Development

For industrial and CRO process chemistry groups, this compound represents a lower-risk starting material for large-scale synthesis. A published patent describes its use on a multi-kilogram scale (3.0 kg) [1], validating its suitability for pilot plant and manufacturing campaigns. This contrasts with other N-alkyl indazole-3-carboxylic acids, which lack such public, large-scale validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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